molecular formula C11H18N4O2 B2798370 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide CAS No. 1797622-07-1

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide

Cat. No. B2798370
M. Wt: 238.291
InChI Key: YUGAURHUHMGSLH-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleic acids . The dimethylamino group attached to it suggests that it might have some basic properties .


Molecular Structure Analysis

Again, while specific information about “N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide” is not available, similar compounds often have interesting molecular structures. For instance, the DSDNS crystal crystallizes in a monoclinic crystal system with the space group C2/c .


Chemical Reactions Analysis

The compound might participate in a variety of chemical reactions due to the presence of the dimethylamino group, which is a common nucleophilic catalyst for acylation reactions and esterifications .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity and optical conductivity can be determined from ultraviolet–visible–near infra-red spectroscopy (UV-Vis-NIR) .

Scientific Research Applications

Selective Oxidation of Methyl Aromatics

  • Summary of Application : DMAP is used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . It exhibits higher catalytic activity than other pyridine analogues .
  • Methods of Application : The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen . The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP .
  • Results or Outcomes : The selective oxidation of methyl aromatics to oxygenated aromatic chemicals is a fundamental process in the chemical industry. The corresponding carbonyl products are versatile building blocks in plastics, synthetic fibers, the pharmaceutical and perfume industries .

Nucleophilic Catalyst for Various Reactions

  • Summary of Application : DMAP is a useful nucleophilic catalyst for various reactions including esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement . It is also an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific reaction being catalyzed. However, in general, DMAP would be added to the reaction mixture to serve as a catalyst .
  • Results or Outcomes : The use of DMAP as a catalyst can improve the efficiency of various organic reactions, making it a valuable tool in the field of organic chemistry .

Catalyst in Acylation Reactions

  • Summary of Application : DMAP is often used as a catalyst in acylation reactions . It can enhance the reactivity of acylating agents and improve the efficiency of the reaction .
  • Methods of Application : In an acylation reaction, DMAP is typically added to the reaction mixture along with the acylating agent and the substrate . The presence of DMAP increases the nucleophilicity of the acylating agent, allowing the reaction to proceed more efficiently .
  • Results or Outcomes : The use of DMAP as a catalyst in acylation reactions can significantly improve the yield and selectivity of the reaction . This makes it a valuable tool in the synthesis of various organic compounds .

Catalyst in the Baylis-Hillman Reaction

  • Summary of Application : DMAP has been shown to be an effective catalyst in the Baylis-Hillman reaction . This reaction is a carbon-carbon bond forming reaction that is widely used in organic synthesis .
  • Methods of Application : In the Baylis-Hillman reaction, DMAP is added to the reaction mixture along with the other reactants . The presence of DMAP enhances the reactivity of the electrophilic carbon, allowing the reaction to proceed more efficiently .
  • Results or Outcomes : The use of DMAP as a catalyst in the Baylis-Hillman reaction can improve the yield and selectivity of the reaction . This makes it a valuable tool in the synthesis of complex organic molecules .

Catalyst in Peptide Coupling Reactions

  • Summary of Application : DMAP is often used as a catalyst in peptide coupling reactions . It can enhance the reactivity of acylating agents and improve the efficiency of the reaction .
  • Methods of Application : In a peptide coupling reaction, DMAP is typically added to the reaction mixture along with the acylating agent and the substrate . The presence of DMAP increases the nucleophilicity of the acylating agent, allowing the reaction to proceed more efficiently .
  • Results or Outcomes : The use of DMAP as a catalyst in peptide coupling reactions can significantly improve the yield and selectivity of the reaction . This makes it a valuable tool in the synthesis of various peptides .

Catalyst in the Formation of Carbonates and Carbamates

  • Summary of Application : DMAP has been shown to be an effective catalyst in the formation of carbonates and carbamates . These reactions are important in the synthesis of various organic compounds .
  • Methods of Application : In the formation of carbonates and carbamates, DMAP is added to the reaction mixture along with the other reactants . The presence of DMAP enhances the reactivity of the electrophilic carbon, allowing the reaction to proceed more efficiently .
  • Results or Outcomes : The use of DMAP as a catalyst in the formation of carbonates and carbamates can improve the yield and selectivity of the reaction . This makes it a valuable tool in the synthesis of complex organic molecules .

properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7(2)10(16)13-8-6-12-11(17-5)14-9(8)15(3)4/h6-7H,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGAURHUHMGSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide

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